molecular formula C12H15ClOS B7999377 4-(n-Pentylthio)benzoyl chloride CAS No. 1443307-60-5

4-(n-Pentylthio)benzoyl chloride

Cat. No.: B7999377
CAS No.: 1443307-60-5
M. Wt: 242.77 g/mol
InChI Key: OATXYVLSVZLKMK-UHFFFAOYSA-N
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Description

4-(n-Pentylthio)benzoyl chloride is a benzoyl chloride derivative featuring a pentylthio (-S-C₅H₁₁) substituent at the para position of the aromatic ring. This compound is characterized by its reactive acyl chloride group, which enables its use in synthesizing amides, esters, and other derivatives through nucleophilic acyl substitution.

Properties

IUPAC Name

4-pentylsulfanylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClOS/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATXYVLSVZLKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299990
Record name Benzoyl chloride, 4-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443307-60-5
Record name Benzoyl chloride, 4-(pentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443307-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-(pentylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Pentylthio)benzoyl chloride typically involves the reaction of 4-(n-Pentylthio)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient distillation units to purify the final product. The reaction is typically conducted under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(n-Pentylthio)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-(n-Pentylthio)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(n-Pentylthio)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The pentylthio group can also undergo oxidation, affecting the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-(n-Pentylthio)benzoyl chloride with structurally related benzoyl chlorides, highlighting substituent effects on molecular weight, boiling points, and spectral data:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C/mmHg) Key Properties
This compound -S-C₅H₁₁ ~242.8* Not reported Lipophilic; reactive acyl chloride group
4-Pentylbenzoyl chloride -C₅H₁₁ (alkyl) 212.7 136 (3.2) Moderate yield (75.3%); alkyl chain enhances hydrophobicity
4-(Pentyloxy)benzoyl chloride -O-C₅H₁₁ 226.7 160 (6) Higher boiling point due to polar alkoxy group
4-Nitrobenzoyl chloride -NO₂ 185.6 147 (15) Electron-withdrawing nitro group increases electrophilicity
4-Methylbenzoyl chloride -CH₃ 154.6 198 (760) Electron-donating methyl group reduces reactivity
4-(Phenylethynyl)benzoyl chloride -C≡C-Ph 240.7 Not reported Bulky aromatic substituent; high molecular weight

*Calculated based on molecular formula C₁₂H₁₅ClOS.

Key Observations :

  • Substituent Effects on Boiling Points : Alkoxy derivatives (e.g., 4-(pentyloxy)) exhibit higher boiling points compared to alkyl or thioether analogs due to increased polarity. For example, 4-(pentyloxy)benzoyl chloride boils at 160°C (6 mmHg), whereas 4-pentylbenzoyl chloride boils at 136°C (3.2 mmHg) .
  • Electron-Donating vs. Withdrawing Groups : The nitro group in 4-nitrobenzoyl chloride strongly activates the carbonyl carbon, enhancing reactivity toward nucleophiles. In contrast, the pentylthio group (weakly electron-donating) reduces electrophilicity compared to nitro derivatives but increases lipophilicity .

Spectral and Analytical Data

  • Infrared (IR) Spectroscopy :
    • 4-(Pentyloxy)benzoyl chloride shows a strong C=O stretch at ~1770 cm⁻¹, typical of acyl chlorides. The pentylthio analog would exhibit a similar carbonyl stretch but with slight shifts due to sulfur’s polarizability .
    • 4-Methylbenzoyl chloride displays C-Cl stretching at ~850 cm⁻¹ .

Biological Activity

4-(n-Pentylthio)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides, which are known for their diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C12H15ClS
  • Molecular Weight : 230.77 g/mol
  • Structure : The compound features a benzoyl group substituted with a pentylthio group, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

  • Nucleophilic Substitution : The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles, leading to the formation of thioester derivatives which may exhibit enhanced biological properties.
  • Reactivity with Proteins : The compound can form covalent bonds with amino acids in proteins, potentially altering their function and activity.

Antimicrobial Properties

Studies have indicated that various benzoyl chlorides exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against a range of bacterial strains and fungi.

Cytotoxicity and Anticancer Activity

Research into structurally similar compounds suggests potential cytotoxic effects against cancer cell lines. For instance:

  • Case Study 1 : A related compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations above 10 µM.
  • Case Study 2 : In vitro studies indicated that benzoyl chlorides could induce apoptosis in human leukemia cells, suggesting a similar potential for this compound.

Inhibition of Enzymatic Activity

Benzoyl chlorides are known to inhibit certain enzymes, such as proteases and kinases, which are crucial in various signaling pathways. This inhibition can lead to altered cell signaling and growth patterns.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityInhibition of cancer cell proliferation
Enzyme InhibitionAltered enzymatic activity

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of benzoyl derivatives, revealing that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria.
    • Results indicated that structural modifications could significantly influence antimicrobial potency.
  • Cytotoxic Effects on Cancer Cells
    • Research involving thioether-containing benzoyl chlorides showed promising results in inducing apoptosis through caspase activation in cancer cell lines.
    • These findings suggest that this compound may share similar properties due to its thioether functional group.

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